Methyl5-bromo-2-(bromomethyl)-4-nitrobenzoate
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Overview
Description
Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate is a chemical compound with the molecular formula C9H7Br2NO4. It is a derivative of benzoic acid and is characterized by the presence of bromine and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate typically involves the bromination of methyl 4-nitrobenzoate followed by a bromomethylation reaction. The process can be summarized as follows:
Bromination: Methyl 4-nitrobenzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromine atom at the 5-position of the aromatic ring.
Bromomethylation: The brominated product is then subjected to a bromomethylation reaction using formaldehyde and hydrobromic acid to introduce a bromomethyl group at the 2-position.
Industrial Production Methods
Industrial production of Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atoms.
Reduction: The major product is Methyl 5-amino-2-(bromomethyl)-4-nitrobenzoate.
Oxidation: The major product is Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atoms act as electrophilic centers, making the compound reactive towards nucleophilic attack. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the nitro group, making it less reactive in redox reactions.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of a second bromine, affecting its reactivity and applications.
Methyl 5-bromo-2-(chloromethyl)-4-nitrobenzoate: Similar structure but with a chloromethyl group, leading to different reactivity patterns.
Uniqueness
Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C9H7Br2NO4 |
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Molecular Weight |
352.96 g/mol |
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3 |
InChI Key |
GEJJYOYTWMLZPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Br |
Origin of Product |
United States |
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